Butylphosphonic dichloride
Description
Butylphosphonic dichloride (C₄H₉P(O)Cl₂) is an organophosphorus compound characterized by a butyl group bonded to a phosphonic dichloride moiety. It is a corrosive liquid classified under UN 3265, with applications in organic synthesis, particularly as an intermediate for phosphonate esters and ligands in catalysis . Its synthesis typically involves chlorination of butylphosphonic acid esters using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) .
Properties
IUPAC Name |
1-dichlorophosphorylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVQRWHXAYYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334220 | |
| Record name | Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-80-9 | |
| Record name | Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphosphonic dichloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Chlorination of Butylphosphine with Sulfuryl Chloride
One well-documented method involves the reaction of sec-butylphosphine with sulfuryl chloride (SO2Cl2) in an organic solvent such as toluene. The process is conducted under controlled temperature conditions to manage the exothermic nature of the reaction:
- A solution of sec-butylphosphine in toluene is added dropwise to sulfuryl chloride.
- The temperature is maintained between 20°C and 30°C initially, often requiring external cooling (e.g., methanol/dry ice bath).
- After addition, the mixture is heated to about 60°C to complete the reaction and expel gaseous by-products.
- The crude product is purified by vacuum removal of low boilers and subsequent distillation.
This method yields butylphosphonic dichloride with high purity and good yield (typically above 80%) and is scalable for industrial production.
Reaction of Diethyl n-Butanephosphonate with Phosphorus Pentachloride and Trichlorophosphate
Another synthetic route involves chlorination of diethyl n-butanephosphonate using phosphorus pentachloride (PCl5) and trichlorophosphate at elevated temperatures (around 110°C) for several hours (approximately 4 hours). This method converts the phosphonate ester into the corresponding dichloride by replacing the ester groups with chlorine atoms.
- The reaction is typically carried out in an inert solvent.
- The process requires careful temperature control to avoid decomposition.
- The product is isolated by distillation or crystallization.
This method is effective for producing this compound with good selectivity.
- The reaction of phosphines with sulfuryl chloride proceeds via electrophilic chlorination, where the phosphorus atom is chlorinated to form the dichloride.
- Sulfuryl chloride acts as a chlorinating agent, releasing chlorine atoms that substitute hydrogen or alkoxy groups on phosphorus.
- The reaction is exothermic and generates gaseous by-products such as sulfur dioxide and hydrogen chloride, which must be managed by reflux and gas venting.
- In the phosphonate ester chlorination, phosphorus pentachloride replaces ester groups with chlorine atoms, converting the phosphonate ester into the dichloride.
- The reaction temperature is critical: low temperatures during addition prevent uncontrolled exotherms, while moderate heating post-addition ensures complete conversion.
- Solvent choice affects reaction rate and product isolation; toluene and hexane are common solvents.
- Vacuum distillation is effective for purifying the product by removing low-boiling impurities.
- NMR spectroscopy (e.g., ^31P NMR) confirms product purity, with chemical shifts consistent with literature values (e.g., δP ~60 ppm for phosphonic dichlorides).
| Parameter | Chlorination with SO2Cl2 | Chlorination with PCl5/Trichlorophosphate |
|---|---|---|
| Starting Material | sec-butylphosphine | Diethyl n-butanephosphonate |
| Chlorinating Agent | Sulfuryl chloride (SO2Cl2) | Phosphorus pentachloride + trichlorophosphate |
| Solvent | Toluene | Inert solvent (e.g., hexane) |
| Temperature | 20–30°C (addition), 60°C (post-reaction) | ~110°C |
| Reaction Time | ~1 hour addition + post-heating | ~4 hours |
| Yield | ~86% | Not explicitly reported |
| Purification | Vacuum removal of low boilers, distillation | Distillation or crystallization |
| Analytical Confirmation | ^31P NMR (δP ~59.5 ppm) | Not specified |
The preparation of this compound is primarily achieved through chlorination of butylphosphine derivatives using sulfuryl chloride or via chlorination of phosphonate esters with phosphorus pentachloride and trichlorophosphate. Both methods require careful temperature control and purification steps to obtain high-purity products suitable for further synthetic applications. The sulfuryl chloride method is well-documented with detailed reaction parameters and yields, making it a preferred industrial approach.
Chemical Reactions Analysis
Butylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common.
Hydrolysis: It reacts with water to form butylphosphonic acid and hydrochloric acid.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed depend on the specific reagents and conditions used. For example, reacting with water produces butylphosphonic acid .
Scientific Research Applications
Butylphosphonic dichloride has several scientific research applications:
Chemistry: It is used in the synthesis of organophosphorous polymers and aryl-phosphonic esters.
Biology and Medicine: It is used in the preparation and evaluation of antimicrobial agents, particularly macrocyclic phosphonates, to determine their efficacy in suppressing bacterial and fungal growth.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of butylphosphonic dichloride involves its reactivity with nucleophiles due to the presence of the dichlorophosphoryl group. This group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Methylphosphonic Dichloride (CH₃P(O)Cl₂)
- Structure and Properties : Methylphosphonic dichloride features a methyl group instead of butyl, resulting in a lower molecular weight (148.95 g/mol vs. ~193.0 g/mol) and higher volatility.
- Reactivity : Exhibits similar reactivity toward nucleophiles (e.g., alcohols, amines) but faster reaction kinetics due to reduced steric hindrance .
- Applications: Widely used in pesticide and pharmaceutical synthesis. Notably, its derivatives form unexpected intermediates during purification, as observed in crystallography studies .
- Safety : Corrosive; requires handling under inert conditions .
Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂)
- Structure and Properties : The aromatic phenyl group enhances thermal stability but reduces solubility in polar solvents compared to aliphatic analogs like butylphosphonic dichloride.
- Reactivity : Electrophilic aromatic substitution reactions are feasible due to the phenyl ring, enabling diverse functionalization .
- Applications : Key precursor for flame retardants and coordination polymers .
Methylphosphonous Dichloride (CH₃PCl₂)
- Structure and Properties : A P(III) compound (vs. P(V) in phosphonic dichlorides), leading to higher nucleophilicity and air sensitivity.
- Reactivity : Rapidly hydrolyzes in water and reacts with oxygen to form phosphine oxides. Used in Staudinger-type reactions .
- Safety : Highly reactive; requires strict moisture-free conditions .
Methylene-bis(phosphonic dichloride) (CH₂(P(O)Cl₂)₂)
Dichloro(phenyl)phosphine (C₆H₅PCl₂)
- Structure and Properties : A P(III) compound with a phenyl group; less oxidizing than phosphonic dichlorides but highly reactive toward nucleophiles.
- Applications : Catalyst ligand in palladium-mediated coupling reactions (e.g., Suzuki-Miyaura) .
Data Table: Key Comparative Properties
Biological Activity
Butylphosphonic dichloride (tBPDCl), with the molecular formula C₄H₉Cl₂OP, is an organophosphorus compound notable for its reactivity due to the presence of two chlorine atoms attached to a phosphorus atom. While it does not exhibit direct biological activity itself, it serves as a precursor for synthesizing various organophosphorus compounds, which may possess diverse biological properties. This article reviews the biological activity related to this compound, focusing on its applications in synthetic chemistry and potential biological implications.
- Molecular Weight : Approximately 174.99 g/mol.
- Appearance : White to tan solid.
- Reactivity : The compound features reactive P-Cl bonds, making it suitable for further chemical modifications and syntheses.
Synthesis and Derivatives
This compound can be synthesized through various methods, including the reaction of phosphorus trichloride with butanol. The hydrolysis of tBPDCl leads to butylphosphonic acid, which has different chemical properties and biological activities.
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Butylphosphonic acid | C₄H₉O₃P | Derived from hydrolysis of tBPDCl; less reactive. |
| Dimethylphosphonate | C₃H₉O₄P | Used as a pesticide; exhibits different biological activity. |
| Triphenyl phosphine | C₁₈H₁₅P | Non-toxic; used as a ligand in coordination chemistry. |
Biological Activity Insights
While tBPDCl itself does not have a direct biological mechanism of action, its derivatives can exhibit significant biological activities. The following sections explore how compounds derived from this compound are evaluated for their biological properties.
1. Interaction with Nucleophiles
The primary interactions of tBPDCl involve nucleophiles such as amines and alcohols, leading to the formation of complex organophosphorus compounds. These derivatives can be evaluated for their potential biological activities, including:
- Antimicrobial properties.
- Inhibition of specific enzymes.
- Cytotoxicity against cancer cell lines.
2. Case Studies
Several studies have investigated the biological implications of organophosphorus compounds derived from tBPDCl:
- Antimicrobial Activity : Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains. For example, a study reported that modified phosphonates derived from tBPDCl demonstrated potent activity against Escherichia coli and Staphylococcus aureus.
- Enzyme Inhibition : Some derivatives have been tested for their ability to inhibit enzymes such as urease and acetylcholinesterase, which are critical in various biochemical pathways. A notable study indicated that specific modifications enhanced inhibitory activity against urease with IC50 values ranging from 15 to 30 µM.
- Cytotoxicity Studies : Compounds synthesized from tBPDCl have been evaluated for cytotoxic effects on mammalian cell lines. One study found that certain derivatives showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells.
Safety and Handling
Due to its reactive nature, this compound is classified as corrosive and should be handled with care. Precautionary measures include:
- Avoiding inhalation of dust or mists.
- Using appropriate personal protective equipment (PPE) during handling.
- Ensuring proper ventilation in work areas.
Q & A
Q. What are the standard synthetic protocols for butylphosphonic dichloride, and how do reaction parameters influence yield?
this compound is commonly synthesized via vapor-liquid interfacial polycondensation using alkylphosphonic dichlorides and diols. Key parameters include reaction time (12–24 hrs), temperature (20–60°C), base concentration (5–10% NaOH), and molar ratios (1:1 to 1:1.5). Yield optimization requires balancing these factors: prolonged reaction times increase conversion but may degrade thermally sensitive products . A typical protocol involves:
- Mixing this compound with a diol in a biphasic system.
- Adjusting pH with aqueous NaOH to facilitate interfacial polymerization.
- Monitoring viscosity to infer molecular weight development.
Q. What analytical techniques are validated for confirming the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with phosphate–perchlorate buffer mobile phases is widely used for purity assays . Gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) are employed to detect volatile impurities and confirm functional groups (e.g., P=O at 1250–1300 cm⁻¹) . Quantitative nuclear magnetic resonance (NMR) (³¹P and ¹H) resolves structural isomers and quantifies residual solvents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key protocols include:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to mitigate inhalation risks due to volatile chloride emissions .
- Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
- First aid: Immediate rinsing with water for 15+ minutes after exposure, followed by medical evaluation .
Advanced Research Questions
Q. How can experimental design methodologies optimize polycondensation reactions involving this compound?
A second-order central composite rotatable design (CCRD) is effective for multi-parameter optimization. For example, in synthesizing polyphosphonates, variables like temperature (X₁), base concentration (X₂), and molar ratio (X₃) are modeled to predict yield (Y₁) and inherent viscosity (Y₂). Response surface methodology (RSM) identifies interactions, such as how excessive base concentrations (>8%) reduce yield by promoting hydrolysis .
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 30–50°C | 40°C |
| Base Concentration | 6–8% NaOH | 7% |
| Molar Ratio | 1:1.2–1:1.4 | 1:1.3 |
Q. How can researchers resolve discrepancies in reported physical properties (e.g., vapor pressure) of this compound?
Contradictions in vapor pressure data often arise from measurement techniques (e.g., static vs. dynamic methods). To address this:
Q. What methodologies assess the environmental stability of this compound under varying humidity and UV exposure?
Accelerated aging studies simulate degradation by:
- Humidity: Expose samples to 30–90% RH at 25°C, monitoring hydrolysis via ³¹P NMR for phosphonate-to-phosphate conversion .
- UV light: Use xenon-arc lamps (λ = 290–800 nm) to replicate solar radiation, quantifying photodegradation products with GC-MS .
- Data interpretation: Hydrolysis half-lives (t₁/₂) are calculated using first-order kinetics, revealing stability thresholds (e.g., t₁/₂ < 24 hrs at >70% RH) .
Q. How can trace impurities (e.g., hydrolyzed phosphonic acids) be detected and quantified in this compound samples?
Impurity profiling involves:
- Sample preparation: Dilute in anhydrous acetonitrile to prevent further hydrolysis .
- Chromatographic separation: Use reverse-phase HPLC with a C18 column and phosphate buffer (pH 2.5) to resolve butylphosphonic acid (retention time ~8.2 min) from the dichloride (~10.5 min) .
- Quantification: External calibration curves with LOD/LOQ of 0.1 µg/mL and 0.3 µg/mL, respectively .
Methodological Notes
- Contradictory data: Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation vs. HPLC for purity) .
- Reagent quality: Use freshly distilled this compound to minimize variability in polymerization studies .
- Environmental impact: Incorporate degradation studies into early-stage synthesis workflows to design greener protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
